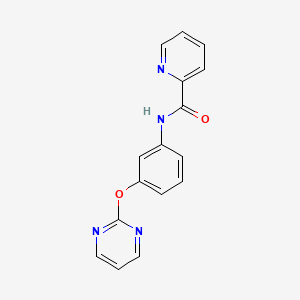![molecular formula C12H12N2O2 B7498784 2-cyclopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7498784.png)
2-cyclopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole, also known as CPD-B, is a compound that has been synthesized and studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-cyclopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to activate certain signaling pathways that are involved in cell death.
Biochemical and Physiological Effects
2-cyclopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth. 2-cyclopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole has also been shown to have anti-inflammatory properties, reducing inflammation in certain animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-cyclopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole is that it is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one limitation is that it has not been extensively studied in humans, so its safety and efficacy in humans is not well understood.
Zukünftige Richtungen
There are several future directions for research on 2-cyclopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole. One area of research could focus on optimizing the synthesis method to improve yield and purity. Another area of research could focus on further elucidating the mechanism of action of 2-cyclopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole, particularly in cancer cells. Additionally, more studies could be conducted to determine the safety and efficacy of 2-cyclopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole in humans, which could lead to its potential use as a therapeutic agent in the future.
Synthesemethoden
2-cyclopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole can be synthesized using a multistep process that involves the reaction of 2,3-dichloroaniline with ethylene glycol to form a dioxane intermediate. This intermediate is then reacted with cyclopropylamine to form the final product, 2-cyclopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole. The synthesis method has been optimized to yield high purity and high yield of 2-cyclopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole.
Wissenschaftliche Forschungsanwendungen
2-cyclopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. 2-cyclopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to have neuroprotective effects.
Eigenschaften
IUPAC Name |
2-cyclopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-7(1)12-13-8-5-10-11(6-9(8)14-12)16-4-3-15-10/h5-7H,1-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSGISLVEVTYHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC4=C(C=C3N2)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-methyl-2-oxobenzimidazol-1-yl)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7498715.png)
![N-(2-fluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7498729.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-phenylacetamide](/img/structure/B7498732.png)
![Ethyl 1-[7-methyl-2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxylate](/img/structure/B7498740.png)

![N-[2-[[acetyl(methyl)amino]methyl]phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7498750.png)


![6-oxo-1-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B7498775.png)
![4-[(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)methyl]benzonitrile](/img/structure/B7498798.png)

![2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid](/img/structure/B7498801.png)
